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molecular formula C7H15ClN2O B8264241 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride

Cat. No. B8264241
M. Wt: 178.66 g/mol
InChI Key: DILGPWAPDMNXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163740B2

Procedure details

To a mixture of the above described 7-benzenesulfonyl-9-methyl-3-oxa-7,9-diaza-bicyclo[3.3.1]nonane (880 mg, 3.177 mmol) in xylene (20 ml) was added sodium dihydro-bis(2-methoxyethoxy)aluminate in toluene (2.423 ml, 7.947 mmol) and the mixture was stirred at 140° C. for 18 h. Cooled to 23° C., poured into 2 M HCl, extracted twice with tert-butyl methyl ether, the aqueous layer was made alkaline with 10 M NaOH-sol., extracted twice with tert-butyl methyl ether, the combined organic layer was dried over sodium sulfate, filtered, to the filtrate was added ethanol (5 ml) and chlorotrimethylsilane (ca. 0.5 ml) and all volatiles were removed in vacuum to give the title compound as a colorless oil (190 mg, 43%), MS (ISP) m/e=143.2 [(M+H)+].
Name
7-benzenesulfonyl-9-methyl-3-oxa-7,9-diaza-bicyclo[3.3.1]nonane
Quantity
880 mg
Type
reactant
Reaction Step One
[Compound]
Name
sodium dihydro-bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.423 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[CH2:17][CH:16]3[N:18]([CH3:19])[CH:12]([CH2:13][O:14][CH2:15]3)[CH2:11]2)(=O)=O)C=CC=CC=1.C1(C)C=CC=CC=1.[ClH:27]>C1(C)C(C)=CC=CC=1>[ClH:27].[CH3:19][N:18]1[CH:12]2[CH2:11][NH:10][CH2:17][CH:16]1[CH2:15][O:14][CH2:13]2 |f:4.5|

Inputs

Step One
Name
7-benzenesulfonyl-9-methyl-3-oxa-7,9-diaza-bicyclo[3.3.1]nonane
Quantity
880 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1CC2COCC(C1)N2C
Step Two
Name
sodium dihydro-bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.423 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of the
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 23° C.
EXTRACTION
Type
EXTRACTION
Details
extracted twice with tert-butyl methyl ether
EXTRACTION
Type
EXTRACTION
Details
, extracted twice with tert-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered, to the filtrate
ADDITION
Type
ADDITION
Details
was added ethanol (5 ml) and chlorotrimethylsilane (ca. 0.5 ml)
CUSTOM
Type
CUSTOM
Details
all volatiles were removed in vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.CN1C2COCC1CNC2
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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